BENGHE Methodological & Application

Check Availability & Pricing

Determining the Minimum Inhibitory
Concentration (MIC) of Isoniazid Against
Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mycobacterium Tuberculosis-IN-5

Cat. No.: B15568355

Application Notes & Protocols for Researchers,
Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a
significant global health threat. The emergence of drug-resistant strains complicates treatment
and control efforts, making accurate and reliable drug susceptibility testing (DST) crucial for
effective patient management and drug development.[1][2] Isoniazid (INH) is a cornerstone of
first-line anti-TB therapy.[3] Determining the Minimum Inhibitory Concentration (MIC) of INH
against Mtb isolates is essential for guiding therapeutic decisions, monitoring resistance trends,
and evaluating the efficacy of new anti-TB agents. The MIC is the lowest concentration of an
antimicrobial agent that prevents the visible growth of a microorganism.[3] This document
provides detailed protocols for the two most widely recognized methods for Mtb MIC
determination: broth microdilution and the agar proportion method.

Key Concepts in Isoniazid Resistance

Isoniazid is a prodrug activated by the Mtb catalase-peroxidase enzyme KatG. Resistance to
INH is primarily associated with mutations in the katG gene, often leading to high-level
resistance. Mutations in the promoter region of the inhA gene can also confer resistance,
typically at a lower level.[4][5] The level of INH resistance can vary, and MIC testing provides a
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quantitative measure that can be more informative than a simple susceptible/resistant result.[4]
[5][6][7] This quantitative data is critical as some evidence suggests that low-level resistance
might be overcome by increasing the drug dosage.[4][5]

Data Presentation: Isoniazid MIC Ranges

The following table summarizes typical INH MIC ranges for M. tuberculosis, providing a
reference for interpreting experimental results. These values can vary slightly depending on the
specific methodology and testing conditions.

Strain Cat Isoniazid (INH) MIC Range  Associated Genetic
rain Categor
9oon (mglL) Markers (Common)

) ) No resistance-conferring
Susceptible (Wild-Type) 0.015-0.12

mutations
] Mutations in the inhA promoter
Low-Level Resistant 0.25-2.0 )
region
_ . Mutations in the katG gene
High-Level Resistant 4.0->64.0
(e.g., S315T)
High-Level Resistant (Dual 8.0 - 64.0 Mutations in both katG and the
Mutations) ' ' inhA promoter

Data compiled from multiple sources referencing broth microdilution and automated systems.[4]

[S1E81[°]

Experimental Protocols
Protocol 1: Broth Microdilution Method for Isoniazid MIC
Determination

The broth microdilution method is considered the reference standard by the European
Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] It involves testing a
standardized bacterial inoculum against serial dilutions of an antimicrobial agent in a liquid
medium.
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Materials:

Mycobacterium tuberculosis isolate

o Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-
catalase)[9][10]

 Isoniazid (INH) powder, analytical grade

o Sterile 96-well U-shaped microtiter plates with lids[9]
o Sterile water with glass beads|[9]

e 0.5 McFarland turbidity standard

» Sterile pipettes and tips

e Incubator at 36 £ 1°C[9]

 Inverted mirror for reading plates[9]

o Biosafety cabinet (Class Il or higher)

Procedure:

 |soniazid Stock Solution Preparation:

o Prepare a stock solution of INH in sterile distilled water. The concentration should be at
least 100 times the highest concentration to be tested to account for dilution.

o Sterilize the stock solution by filtration through a 0.22 pum filter.
e Inoculum Preparation:

o Culture the Mtb isolate on a suitable solid medium (e.g., Lowenstein-Jensen or
Middlebrook 7H10/7H11 agar) until sufficient growth is observed.

o Transfer several colonies into a sterile tube containing sterile water and glass beads.[9]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32750539/
https://journals.asm.org/doi/10.1128/aac.00946-24
https://pubmed.ncbi.nlm.nih.gov/32750539/
https://pubmed.ncbi.nlm.nih.gov/32750539/
https://pubmed.ncbi.nlm.nih.gov/32750539/
https://pubmed.ncbi.nlm.nih.gov/32750539/
https://pubmed.ncbi.nlm.nih.gov/32750539/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Vortex vigorously for 1-2 minutes to create a homogeneous suspension and break up
clumps.

o Allow the suspension to settle for 30 minutes to allow larger particles to sediment.

o Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This
corresponds to approximately 1 x 107 to 1 x 108 CFU/mL.

o Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth. This
will be the final inoculum, with a target concentration of approximately 1 x 105 CFU/mL.[9]

Plate Preparation:
o In a 96-well microtiter plate, add 100 pL of Middlebrook 7H9 broth to all wells.

o Add an additional 100 pL of the INH stock solution (appropriately diluted) to the first well of
each row to be tested, resulting in a 200 pL volume.

o Perform serial two-fold dilutions by transferring 100 pL from the first well to the second,
mixing, and continuing this process across the desired concentration range. Discard 100
pL from the last well.

o The final volume in each well after dilution should be 100 pL.
Inoculation:

o Add 100 puL of the final bacterial inoculum (1 x 10> CFU/mL) to each well containing the
INH dilutions.

o The final volume in each well will be 200 pL.

o Include a growth control well containing 100 pL of broth and 100 pL of the inoculum, with
no INH.

o Include a sterility control well containing 200 pL of broth only.

o To monitor the inoculum density, prepare a 1:100 dilution of the final inoculum and add it to
a control well. This well should show growth at the time of reading.[9]
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 Incubation:
o Seal the plate with a lid or an adhesive plate sealer to prevent evaporation.
o Incubate the plate at 36 + 1°C.[9]

e Reading and Interpretation:

o Read the plates when visible growth is observed in the 1:100 diluted growth control well,
which typically occurs between 7 and 21 days.[8]

o Use an inverted mirror to observe the presence of a bacterial pellet at the bottom of the U-

shaped wells.

o The MIC is the lowest concentration of INH that completely inhibits visible growth of the
Mtb isolate.[9]

Protocol 2: Agar Proportion Method for Isoniazid MIC
Determination

The agar proportion method is the reference standard in the United States and is
recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12] This method
determines the proportion of bacteria in a population that is resistant to a specific concentration

of a drug.

Materials:

e Mycobacterium tuberculosis isolate

e Middlebrook 7H10 or 7H11 agar plates[11][12]
* Isoniazid (INH) powder, analytical grade
 Sterile saline or water with 0.05% Tween 80

o Sterile glass beads

¢ 0.5 McFarland turbidity standard
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o Sterile pipettes and loops

¢ Incubator at 37°C in a 5-10% CO2 atmosphere

» Biosafety cabinet (Class Il or higher)

Procedure:

e Drug-Containing Media Preparation:

o

Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

o After autoclaving and cooling to 45-50°C, add the OADC supplement.

o Prepare INH stock solutions and add the appropriate volume to aliquots of the molten agar
to achieve the desired final concentrations (e.g., 0.2 mg/L and 1.0 mg/L for differentiating
low and high-level resistance).

o Prepare a drug-free control plate for each isolate.

o Pour the agar into quadrant petri dishes or standard petri dishes.[12]

 Inoculum Preparation:

o Prepare a bacterial suspension as described in the broth microdilution protocol (steps 2a-
2d).

o Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

o Prepare two dilutions of the standardized inoculum: a 1:100 and a 1:10,000 dilution in
sterile saline or water with Tween 80.

¢ |noculation:

o Using a calibrated loop or pipette, inoculate 100 pL of each of the two dilutions onto the
drug-free control plates and the plates containing the different concentrations of INH.

o Spread the inoculum evenly over the agar surface.
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 Incubation:
o Allow the plates to dry at room temperature.

o Invert the plates and incubate them at 37°C in a 5-10% CO:2 atmosphere for 14 to 21 days,
or until colonies are clearly visible on the control plates.[13]

e Reading and Interpretation:

o Count the number of colonies on the drug-free control plate inoculated with the 1:10,000
dilution. This plate should have between 50 and 150 colonies for a valid test.

o Count the number of colonies on the drug-containing plates.

o The proportion of resistant bacteria is calculated as: (Number of colonies on the drug-
containing plate / Number of colonies on the drug-free control plate) x 100%

o An isolate is considered resistant to a specific concentration of INH if the proportion of
growth on the drug-containing medium is 21% of the growth on the drug-free control.[12]
The MIC is the lowest concentration that inhibits 299% of the bacterial population.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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